Persicogenin

Übersicht

Beschreibung

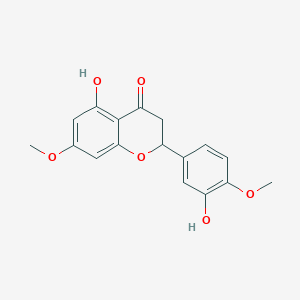

Persicogenin ist eine Flavonoidverbindung, die aus der Pflanze Rhus retinorrhoea isoliert wurde . Es ist bekannt für seine pharmakologischen Aktivitäten, einschließlich Antikrebs-, Antimutagen- und Antileishmanien-Eigenschaften . Die Verbindung hat die Summenformel C17H16O6 und ein Molekulargewicht von 316,31 g/mol .

Wissenschaftliche Forschungsanwendungen

Persicogenin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung für die Untersuchung der Flavonoidchemie und -reaktionen verwendet.

Industrie: Wird bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis von Naturprodukten eingesetzt.

Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus:

Antikrebsaktivität: This compound induziert Apoptose in Krebszellen, indem es die Expression pro-apoptotischer Gene wie p53, Caspase-3 und Caspase-9 hochreguliert.

Antileishmanienaktivität: Die Verbindung hemmt die Proliferation von Leishmania-Parasiten, indem sie in ihre Stoffwechselwege eingreift.

Wirkmechanismus

Target of Action

Persicogenin, also known as 5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one, primarily targets cancer cells such as MCF-7, HeLa, and HT-29 . The compound’s primary targets play a crucial role in the regulation of cell survival and death .

Mode of Action

This compound interacts with its targets by inducing cytotoxicity, reactive oxygen species (ROS) generation, mitochondrial dysfunction, cell cycle dysregulation, and transcriptional regulation . This interaction results in significant changes in the survival rates of the targeted cells .

Biochemical Pathways

This compound affects several biochemical pathways, leading to the upregulation of p53, caspase-3, caspase-9, bax, and superoxide dismutase 1 (SOD1) genes . These affected pathways and their downstream effects contribute to the compound’s anticancer efficacy .

Pharmacokinetics

It is known that the compound’s cytotoxic effects are dose-dependent .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in cell survival, an increase in ROS generation, mitochondrial injury, cell cycle dysregulation, and the upregulation of certain genes . These effects contribute to the compound’s anticancer activity .

Biochemische Analyse

Biochemical Properties

It has been suggested that Persicogenin may interact with various enzymes, proteins, and other biomolecules in the cell

Cellular Effects

This compound has been shown to have significant effects on various types of cells. In particular, it has been found to reduce the survival rate of HT-29 cells . It has also been suggested that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that this compound can cause a reduction in cell survival over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Metabolic Pathways

It is known that flavanones, the class of compounds to which this compound belongs, are intermediate metabolites in the biosynthesis pathway of flavanonols and flavonols .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Persicogenin kann durch verschiedene chemische Reaktionen synthetisiert werden, an denen Flavonoidvorläufer beteiligt sind. Eine gängige Methode beinhaltet die Methylierung spezifischer Hydroxylgruppen am Flavonoidgerüst . Die Reaktionsbedingungen umfassen typischerweise die Verwendung von Methylierungsmitteln wie Dimethylsulfat oder Methyliodid in Gegenwart einer Base wie Kaliumcarbonat .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound umfasst die Extraktion der Verbindung aus Rhus retinorrhoea unter Verwendung von Lösungsmitteln wie Methanol oder Ethanol . Der Extrakt wird dann unter Verwendung chromatografischer Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um this compound zu isolieren .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Persicogenin durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: This compound kann oxidiert werden, um Chinone und andere oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in sein entsprechendes Dihydroflavonoid umwandeln.

Substitution: Substitutionsreaktionen können an den Hydroxylgruppen auftreten und zur Bildung methylierter oder acetylierter Derivate führen.

Gängige Reagenzien und Bedingungen

Oxidation: Gängige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid werden für Reduktionsreaktionen verwendet.

Substitution: Methylierungsmittel wie Dimethylsulfat und Acetylierungsmittel wie Essigsäureanhydrid werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroflavonoid-Derivate.

Substitution: Methylierte und acetylierte Derivate.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Homoeriodictyol: Ein weiteres Flavonoid, das aus Rhus retinorrhoea isoliert wurde, mit ähnlichen Antikrebs- und Antileishmanien-Aktivitäten.

Didymin: Ein diätetisches Flavonoidglykosid, das in Zitrusfrüchten vorkommt, mit Antikrebs-Eigenschaften.

Einzigartigkeit

Persicogenin ist aufgrund seines spezifischen Methylierungsmusters einzigartig, das zu seinen unterschiedlichen biologischen Aktivitäten und einer höheren Selektivität gegenüber bestimmten Krebszelllinien beiträgt . Im Gegensatz zu Homoeriodictyol hat this compound eine zusätzliche Methylgruppe, die seine apoptotische Reaktion in Krebszellen verstärkt .

Eigenschaften

IUPAC Name |

5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWBHKKLWSUFUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10313097 | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

28590-40-1 | |

| Record name | NSC266222 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Persicogenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10313097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

163 - 164 °C | |

| Record name | 3',5-Dihydroxy-4',7-dimethoxyflavanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037481 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

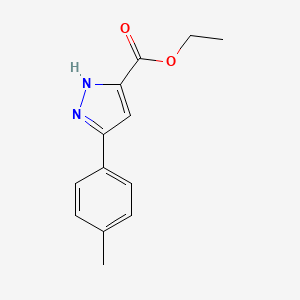

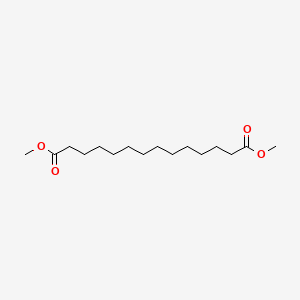

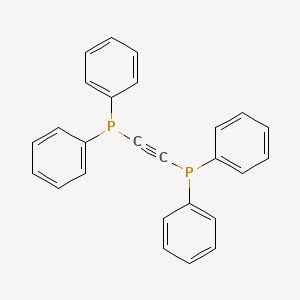

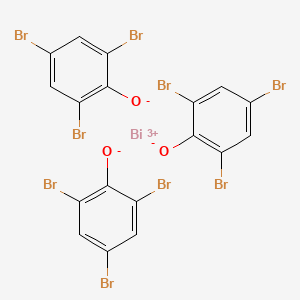

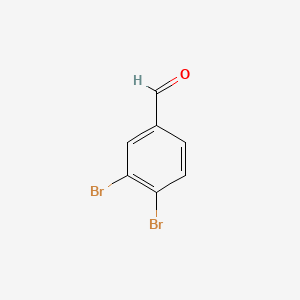

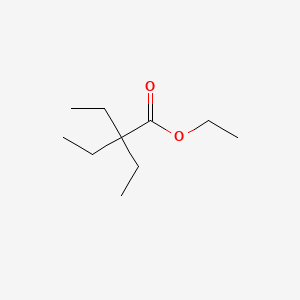

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Persicogenin and where is it found?

A1: this compound is a flavonoid compound found in various plants, including Rhus retinorrhoea, Vitex trifolia, and Prunus persica (peach) [, , ]. It has been identified as a potential therapeutic agent due to its various biological activities.

Q2: Can this compound be quantified from plant extracts?

A2: Yes, researchers have developed a sensitive and validated high-performance thin-layer chromatography (HPTLC) method to simultaneously quantify this compound and Homoeriodictyol in methanol extracts of Rhus species [, ]. This method enables accurate determination of these flavonoids for quality control and standardization of herbal formulations.

Q3: Are there any analytical techniques used to identify this compound in plant material?

A3: Yes, several analytical techniques are employed to identify and characterize this compound. These include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: This technique provides detailed structural information about the molecule, including the arrangement of atoms and functional groups [].

- Mass Spectrometry (MS): Coupled with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), MS helps identify and quantify this compound based on its mass-to-charge ratio [].

Q4: Has the structure of this compound been fully elucidated?

A6: Yes, the structure of this compound has been extensively studied and confirmed through various spectroscopic methods, including NMR and MS. It is a flavanone, a subclass of flavonoids, and its structure consists of two benzene rings (A and B) linked by an oxygen-containing heterocyclic ring (C) [, ].

Q5: Have any derivatives of this compound been identified in nature?

A7: Yes, this compound 3'-glucoside, a glycosylated derivative of this compound, has been isolated from the stem bark of Prunus amygdalus []. This highlights the natural occurrence of this compound derivatives and their potential biological significance.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.